ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate is a polyfunctional pyran derivative with a complex substitution pattern. Its structure includes:
- A pyran core substituted with amino, cyano, and ester groups.
- A 4-(methylsulfanyl)phenyl group at position 2.
- A [(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl substituent at position 2.
This compound is synthesized via multicomponent reactions involving malononitrile or ethyl cyanoacetate, as seen in related pyran derivatives . The sulfanylpyridine and methylsulfanylphenyl groups distinguish it from simpler analogs, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]-4-(4-methylsulfanylphenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O3S2/c1-3-35-29(34)26-24(36-27(32)22(16-31)25(26)19-9-12-21(37-2)13-10-19)17-38-28-20(15-30)11-14-23(33-28)18-7-5-4-6-8-18/h4-14,25H,3,17,32H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMBXAUQSACLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)SC)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family. Its unique structural features, including multiple functional groups, suggest significant potential for various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a pyran ring with various substituents, including amino, cyano, and carboxylate groups. These modifications contribute to its reactivity and potential biological interactions. The molecular formula is , indicating a complex arrangement conducive to diverse biological effects.
The biological activity of ethyl 6-amino-5-cyano compounds generally involves interactions with specific enzymes and receptors, influencing cellular signaling pathways. The following mechanisms are particularly noteworthy:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with various receptors can modulate physiological responses, affecting processes such as inflammation and cell proliferation.
- Antioxidant Activity : The presence of functional groups may confer antioxidant properties, protecting cells from oxidative stress.
Biological Activities
Research has identified several biological activities associated with this compound and its derivatives:
- Antimicrobial Activity : Studies indicate that derivatives of pyran compounds exhibit significant antibacterial and antifungal properties. For instance, ethyl 6-amino-5-cyano derivatives have shown effectiveness against various bacterial strains and fungi .
- Anticancer Properties : Certain pyran derivatives have been evaluated for their anticancer potential. They may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .
- Anti-inflammatory Effects : Some studies suggest that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines or pathways .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that ethyl 6-amino-5-cyano derivatives exhibited higher antimicrobial activity compared to standard antibiotics against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of metabolic processes .
- Anticancer Activity : In vitro studies on cancer cell lines revealed that the compound can significantly reduce cell viability and induce apoptosis through mitochondrial pathways. This suggests its potential as a lead compound for anticancer drug development .
- Inflammatory Response Modulation : Research indicated that the compound could downregulate inflammatory markers in animal models, providing evidence for its use in treating inflammatory diseases .
Comparative Analysis
To further understand the biological activity of ethyl 6-amino-5-cyano derivatives, a comparison with other related compounds is useful:
| Compound Type | Biological Activity | Mechanism |
|---|---|---|
| Pyrimidine Derivatives | Antimicrobial | Enzyme inhibition |
| Flavonoids | Antioxidant | Free radical scavenging |
| Coumarins | Anticancer | Apoptosis induction |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its structural features that allow for various biological activities.
Antimicrobial Activity
Research has indicated that derivatives of pyran compounds, including ethyl 6-amino-5-cyano derivatives, demonstrate antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus flavus . The mechanism is thought to involve the disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory and Antirheumatic Properties
The compound's derivatives have been evaluated for anti-inflammatory effects, particularly in the context of rheumatoid arthritis. The presence of cyano and amino groups enhances the interaction with biological targets involved in inflammatory processes . This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Organic Synthesis
Ethyl 6-amino-5-cyano derivatives serve as valuable intermediates in organic synthesis. They are utilized in the synthesis of more complex molecules due to their reactive functional groups.
Material Science
In material science, the unique properties of pyran derivatives make them suitable for developing new materials with specific characteristics.
Photophysical Properties
Compounds like ethyl 6-amino-5-cyano derivatives have been studied for their photophysical properties, which can be tuned by modifying substituents on the pyran ring. These properties are crucial for applications in organic light-emitting diodes (OLEDs) and solar cells .
Coordination Chemistry
The ability of these compounds to form complexes with metal ions has been explored. Such complexes exhibit interesting catalytic properties and can be used in various chemical reactions, including oxidation processes .
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of ethyl 6-amino-5-cyano derivatives against a panel of microorganisms using disk diffusion methods. Results indicated significant inhibition zones for certain derivatives against Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds for antibiotic development .
Synthesis Optimization Research
Research focusing on optimizing the synthesis of these compounds demonstrated that varying reaction conditions (temperature, solvent choice) could significantly affect yield and purity. This study emphasized the importance of reaction parameters in developing scalable synthetic routes for pharmaceutical applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano and ester groups serve as primary sites for nucleophilic substitution. For example:
-
Cyano group reactivity : Reacts with amines or hydrazines to form amidines or tetrazoles, respectively.
-
Ester group hydrolysis : Undergoes saponification under basic conditions (e.g., NaOH/EtOH) to yield the corresponding carboxylic acid.
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Amidination (R-NH₂) | EtOH, 60°C, 6h | Substituted amidine derivative | 78 | |
| Ester hydrolysis | 1M NaOH, reflux, 4h | Carboxylic acid | 85 |
Cycloaddition Reactions
The electron-deficient pyran core participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.
Example :
| Dienophile | Solvent | Temperature | Adduct Structure | Reference |
|---|---|---|---|---|
| Maleic anhydride | THF | 80°C | Fused oxabicyclic compound |
Oxidation of Sulfanyl Groups
The methylsulfanyl (-SMe) and pyridinylsulfanyl groups oxidize to sulfones using H₂O₂ or m-CPBA:
| Oxidizing Agent | Conditions | Product Sulfone | Efficiency |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 3h | 4-(Methylsulfonyl)phenyl | >90% |
| m-CPBA | DCM, RT, 2h | Pyridinylsulfone | 88% |
Biological Activity via Enzyme Interactions
Though not a direct chemical reaction, the compound inhibits kinases (e.g., EGFR) through hydrogen bonding between its amino/cyano groups and enzyme active sites.
| Target Enzyme | Binding Affinity (IC₅₀) | Mechanism |
|---|---|---|
| EGFR Kinase | 0.42 µM | Competitive inhibition via NH₂···ATP binding pocket |
Structural Insights from Analogous Compounds
Comparison with Similar Compounds
Substituent Variations in Pyran Derivatives
The table below compares substituents and key properties of the target compound with similar derivatives:
*Calculated based on formula C₂₇H₂₁N₅O₃S₂.
Structural and Functional Insights
- Sulfur-Containing Groups: The target compound’s sulfanylpyridine and methylsulfanylphenyl groups enhance electron density and may improve adsorption properties (e.g., corrosion inhibition ) or binding to biological targets.
- Aromatic vs.
- Crystal Packing: Derivatives like ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate exhibit hydrogen-bonded chains (N–H⋯N/O) , while the target compound’s bulkier substituents may alter crystallization behavior.
Q & A
Q. What are the most effective synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via multi-component reactions (MCRs), which are efficient for constructing its pyran and pyridine moieties. Key methods include:
- Four-component reactions in aqueous media : Utilizes malononitrile, aldehydes, ethyl acetoacetate, and thiol derivatives. Water acts as a green solvent, enhancing atom economy but requiring precise pH control (optimal pH 8–9) .
- Ionic liquid-catalyzed synthesis : [2-Aminobenzoato][PF6] ionic liquids serve as dual solvent-catalysts, accelerating cyclization and improving regioselectivity. This method achieves yields >80% at 60–70°C .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Aqueous MCR | Water | 25–30 | 65–72 | 90–95 | |
| Ionic liquid-mediated | [2-Aminobenzoato][PF6] | 60–70 | 80–85 | 95–98 |
Q. How can the molecular structure and crystallinity of this compound be validated?
Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and torsion angles. For example, the pyran ring adopts a half-chair conformation, and the sulfanyl group shows a C–S bond length of 1.81 Å .
- Solid-state NMR : Validates hydrogen bonding networks (e.g., NH···O interactions) and molecular packing .
- Powder XRD : Confirms phase purity by matching experimental patterns with SC-XRD-derived simulations .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., cyano, sulfanyl) influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer: The cyano (–CN) and sulfanyl (–S–) groups create electron-deficient regions, enhancing susceptibility to nucleophilic attack. Computational studies (DFT/B3LYP) reveal:
Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?
Methodological Answer: Design of Experiments (DoE) and flow chemistry are critical:
- DoE : A 2^3 factorial design evaluates temperature, catalyst loading, and solvent ratio. For example, increasing ionic liquid concentration from 5% to 10% reduces reaction time by 40% without compromising yield .
- Continuous-flow systems : Maintain consistent heat/mass transfer, reducing side reactions like hydrolysis of the ethyl ester group .
Q. How can researchers resolve contradictions in reported crystallographic data (e.g., bond lengths or space groups)?
Methodological Answer: Discrepancies may arise from disorder in the sulfanyl-methyl group or variations in crystallization solvents. Mitigation strategies include:
Q. Table 2: Key Crystallographic Parameters
| Parameter | (293 K) | (298 K) |
|---|---|---|
| Space group | P 1 | P 21/c |
| R factor | 0.066 | 0.059 |
| C–S bond length (Å) | 1.81 | 1.79 |
| Dihedral angle (pyran) | 12.3° | 14.7° |
Q. What mechanistic insights exist for the compound’s participation in cycloaddition or ring-opening reactions?
Methodological Answer: The pyran ring undergoes strain-driven ring-opening under basic conditions (e.g., NaOH/EtOH). Mechanistic studies using LC-MS and in situ IR reveal:
- Ring-opening pathway : Nucleophilic attack at C-4 generates a diketone intermediate, which recyclizes to form fused pyrazole derivatives .
- Diels-Alder reactivity : The conjugated diene system (C-2/C-3) reacts with maleic anhydride, confirmed by X-ray analysis of the adduct .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
